molecular formula C29H32O11 B8098711 AloeresinD

AloeresinD

Cat. No.: B8098711
M. Wt: 556.6 g/mol
InChI Key: WLTKWUFYRRRGGT-LNHNZQIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aloeresin D is a bioactive compound found in the Aloe vera plant. It belongs to the class of chromones, which are known for their diverse biological activities. Aloeresin D has gained attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aloeresin D can be extracted from the Aloe vera rind using various methods. One optimized method involves the use of green organic solvents such as ethanol, propylene glycol, and glycerol in aqueous mixtures. The extraction process is influenced by variables such as time, temperature, solvent composition, and solid/liquid ratio. Aqueous propylene glycol has been found to be the most effective solvent for recovering Aloeresin D .

Industrial Production Methods

For industrial production, high-speed counter-current chromatography can be employed. This method uses a combination of solvents like n-hexane, acetic ether, acetone, and water to separate and extract Aloeresin D from Aloe vera. This technique is advantageous due to its high extraction rate, safety, and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Aloeresin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize Aloeresin D.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Aloeresin D, which may exhibit enhanced or altered biological activities.

Scientific Research Applications

Aloeresin D has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in chromatographic studies to identify and quantify other bioactive compounds in Aloe vera.

    Biology: Aloeresin D exhibits antimicrobial properties, making it useful in studies related to bacterial and fungal infections.

    Medicine: Its anti-inflammatory and antioxidant properties are being explored for potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.

    Industry: Aloeresin D is used in the cosmetic industry for its skin-soothing and anti-aging effects. .

Mechanism of Action

Aloeresin D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin production. This inhibition is beneficial for skin-lightening and anti-aging applications. Additionally, Aloeresin D modulates inflammatory pathways by reducing the production of pro-inflammatory cytokines and reactive oxygen species .

Comparison with Similar Compounds

Aloeresin D is often compared with other chromones found in Aloe vera, such as aloesin, aloin A, aloin B, and aloe-emodin. While all these compounds share similar structural features, Aloeresin D is unique due to its specific bioactivities and higher potency in certain applications. For instance, Aloeresin D has shown superior antioxidant and anti-inflammatory properties compared to aloesin and aloin .

List of Similar Compounds

  • Aloesin
  • Aloin A
  • Aloin B
  • Aloe-emodin
  • Rhein
  • Aloenin A
  • 7-O-methylaloeresin A

Aloeresin D stands out among these compounds for its diverse therapeutic potential and industrial applications.

Properties

IUPAC Name

[(2R)-1-[7-methoxy-5-methyl-4-oxo-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-2-yl]propan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(29-27(36)26(35)25(34)21(13-30)40-29)28-23(14)19(32)12-18(39-28)11-15(2)38-22(33)9-6-16-4-7-17(31)8-5-16/h4-10,12,15,21,25-27,29-31,34-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,27-,29+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTKWUFYRRRGGT-LNHNZQIHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)OC(=O)C=CC3=CC=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)OC(=O)/C=C/C3=CC=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AloeresinD
Reactant of Route 2
AloeresinD
Reactant of Route 3
Reactant of Route 3
AloeresinD
Reactant of Route 4
Reactant of Route 4
AloeresinD
Reactant of Route 5
AloeresinD
Reactant of Route 6
AloeresinD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.